(S)-2-(3,4-Difluorophenyl)oxirane is an organic compound characterized by its unique oxirane (epoxide) structure, which is a three-membered cyclic ether. With the molecular formula C₈H₆F₂O, it appears as a colorless to light-yellow liquid. The presence of the difluorophenyl group significantly influences its chemical properties, making it a valuable intermediate in various synthetic applications and medicinal chemistry .
The molecule possesses a chiral center, denoted by the "(S)" designation. This property makes it a potential building block for the synthesis of other chiral molecules, which are crucial in many areas of research such as drug discovery and material science .
The molecule contains a three-membered ring with an oxygen atom, known as an oxirane ring. This ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity could be exploited in the synthesis of complex molecules .
The presence of two fluorine atoms on the phenyl ring can potentially influence the molecule's properties such as lipophilicity (fat solubility) and electronic character. This could be advantageous for specific research applications where these properties are desirable .
The synthesis of (S)-2-(3,4-Difluorophenyl)oxirane can be achieved through various methods:
(S)-2-(3,4-Difluorophenyl)oxirane has a wide range of applications:
Interaction studies involving (S)-2-(3,4-Difluorophenyl)oxirane focus on its reactivity with various nucleophiles and electrophiles. The oxirane ring's strain makes it highly susceptible to nucleophilic attack, which is crucial for understanding its role in synthetic chemistry and potential biological interactions. Further research is needed to elucidate specific interactions within biological systems .
| Compound Name | Structure Features |
|---|---|
| 2-(3,4-Difluorophenyl)ethanol | Contains an ethanol group instead of an oxirane |
| 2-(3,4-Difluorophenyl)acetaldehyde | Aldehyde functional group replacing the oxirane |
| 2-(3,4-Difluorophenyl)acetic acid | Carboxylic acid functional group |
(S)-2-(3,4-Difluorophenyl)oxirane stands out due to its oxirane ring, which imparts high reactivity and versatility in